ent-Levobunolol, Hydrochloride
Descripción general
Descripción
Levobunolol is a beta-adrenergic antagonist used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is used as the hydrochloride salt .
Synthesis Analysis
One of the synthesis routes of Levobunolol involves the reaction of 5-Hydroxy-7-tetralone with epichlorohydrin at reflux temperature to afford 5-(3-chloro-2-hydroxypropoxy)-7-tetralone. The resulting compound is then condensed with butylamine in refluxing alcohol .
Molecular Structure Analysis
Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . The molecular formula of Levobunolol is C17H25NO3 . When it is used as the hydrochloride salt, the molecular formula becomes C17H26ClNO3 .
Chemical Reactions Analysis
Levobunolol is the pure L-enantiomer of bunolol and has more than 60 times the pharmacological activity of D-bunolol . It is used as the hydrochloride, which is obtained by combining equimolar amounts of levobunolol and hydrochloric acid .
Physical and Chemical Properties Analysis
Levobunolol is a cyclic ketone that is 3,4-dihydronaphthalen-1-one substituted at position 5 by a 3-(tert-butylamino)-2-hydroxypropoxy group (the S-enantiomer) . The molecular weight of Levobunolol is 291.4 g/mol . When it is used as the hydrochloride salt, the molecular weight becomes 327.8 g/mol . Levobunolol hydrochloride melts at 209 to 211 °C (408 to 412 °F) and is soluble in water and methanol and slightly soluble in ethanol .
Aplicaciones Científicas De Investigación
Treatment of Open-Angle Glaucoma and Ocular Hypertension : Levobunolol-HCl, a β2-adrenergic receptor antagonist, is commonly used in ophthalmic preparations for treating open-angle glaucoma. It effectively reduces intraocular pressure (IOP) and maintains ocular-hypotensive effects (Hashimoto, Aragane, & Kawada, 2006).
Effects on Ocular Pulsatile Flow : Levobunolol 0.5% has been shown to decrease IOP and increase ocular pulsatile flow in both glaucomatous and healthy eyes (Bosem, Lusky, & Weinreb, 1992).
Assay in Human Serum : The drug can be traced in biological fluids like human serum using sensitive methods like the SW-AdCSV method, demonstrating its applicability in pharmacokinetics and drug monitoring (Ghoneim et al., 2014).
Long-Term Treatment Efficacy : Levobunolol has been affirmed as an effective long-term treatment for glaucoma, reducing mean IOP significantly (Berson et al., 1985).
Vasodilatory Mechanism : It may relax rabbit ciliary artery by blocking Ca(2+) entry through non-voltage-dependent Ca(2+) channels or changing the Ca(2+) sensitivity of vascular smooth muscle cells (Dong, Ishikawa, Wu, & Yoshitomi, 2007).
Optimized Ophthalmic Formulations : Optimized Levobunol HCl occusert formulations with specific concentrations of HPMC have been found to be efficacious, reliable, and clinically safe for glaucoma treatment (Pandey, Mali, Sachdeva, & Ramesh, 2011).
Encapsulation in Microparticles : Levobunolol HCl can be encapsulated in poly (α-caprolactone) microparticles for use as an anti-glaucomatous drug in the eye, enhancing its delivery and efficacy (Karataş, Sonakin, Kilicarslan, & Baykara, 2009).
Comparative Efficacy with Other Drugs : Levobunolol has been compared with timolol, another beta-adrenoceptor antagonist, showing similar effectiveness and safety for the long-term control of intraocular pressure (Berson, Cohen, Foerster, Lass, Novack, Duzman, et al., 1985).
Application in In-situ Gels : Development and optimization of Levobunolol Hydrochloride In-situ Gel for glaucoma treatment have shown increased contact time, controlled release, reduced frequency of administration, and greater therapeutic efficacy (Pandey, 2010).
Potential for Systemic Delivery : Levobunolol has been found to have a high skin permeation potential, indicating its capability for systemic delivery via the transdermal route (Ghosh, Chiao, & Gokhaie, 1992).
Mecanismo De Acción
Levobunolol’s mechanism of action in reducing intraocular pressure (IOP) is not clearly defined, but it is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes . It is a non-cardioselective beta blocker, blocking beta-1 receptors as well as beta-2 receptors. The latter type dominates in the ciliary body, where it controls aqueous humour production. Blocking this type of receptor reduces aqueous humour production, lowering intraocular pressure .
Safety and Hazards
Levobunolol is not useful for the treatment of closed-angle glaucoma . The most common side effect is eye irritation felt as stinging or burning, which occurs in up to a third of patients. Blepharoconjunctivitis occurs in up to 5% of patients. Rarer adverse effects include keratitis, edema and increased lacrimation . Levobunolol hydrochloride does not have significant local anesthetic (membrane-stabilizing) or intrinsic sympathomimetic activity. Beta-adrenergic receptor blockade reduces cardiac output in both healthy subjects and patients with heart disease .
Propiedades
IUPAC Name |
5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423567 | |
Record name | (+) -Levobunolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27867-05-6 | |
Record name | Dextrobunolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+) -Levobunolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXTROBUNOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.